ethyl (2Z)-2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate
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Overview
Description
Ethyl (2Z)-2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate can be achieved through a multi-step process involving the condensation of ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate with various reagents. One common method involves the use of bis(dimethylamino)-tert-butoxymethane, followed by treatment with amines and hydrazines to afford the corresponding amino-substituted products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines. Reaction conditions typically involve refluxing in solvents like acetic acid .
Major Products
The major products formed from these reactions include fused pyrimidinones, quinolizinones, and pyranones, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl (2Z)-2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. Specific pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Shares the isoindole moiety but differs in the rest of the structure.
Lenalidomide: Contains a similar isoindole structure but is used primarily as a pharmaceutical agent.
Properties
Molecular Formula |
C34H28N2O5S3 |
---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
ethyl (2Z)-2-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C34H28N2O5S3/c1-5-41-32(40)28-27(20-11-7-6-8-12-20)43-33(44-28)26-23-16-15-19(2)17-24(23)36(34(3,4)29(26)42)25(37)18-35-30(38)21-13-9-10-14-22(21)31(35)39/h6-17H,5,18H2,1-4H3/b33-26- |
InChI Key |
FKHUQEQGFUMYND-MKFPQRGTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(S/C(=C/2\C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)CN4C(=O)C5=CC=CC=C5C4=O)/S1)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)CN4C(=O)C5=CC=CC=C5C4=O)S1)C6=CC=CC=C6 |
Origin of Product |
United States |
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